

2-Bromo-5-iodopyridin-3-amine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

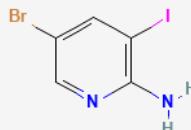
Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-3-amine

Cat. No.: B1372190

[Get Quote](#)

Executive Summary


2-Bromo-5-iodopyridin-3-amine is a heavily substituted heterocyclic amine, a key building block in medicinal chemistry and organic synthesis.^[1] Its utility in reaction chemistry is fundamentally governed by its solubility, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive analysis of the solubility of **2-Bromo-5-iodopyridin-3-amine**. We will explore its physicochemical properties, predict its behavior in various organic solvent classes based on first principles, present available qualitative solubility data, and provide a robust, step-by-step experimental protocol for accurately determining its thermodynamic solubility.

Physicochemical Profile of 2-Bromo-5-iodopyridin-3-amine

Understanding the inherent properties of the molecule is the first step in predicting its solubility. The compound is a solid at room temperature, typically appearing as a white to light yellow or brown powder.^[1] Its structure features a confluence of functional groups that create a distinct electronic and steric profile.

Property	Value	Source
IUPAC Name	5-Bromo-3-iodopyridin-2-amine	PubChem[2]
Synonyms	2-Amino-5-bromo-3-iodopyridine	ChemicalBook[3]
CAS Number	381233-96-1[2], 1138444-06-0	PubChem, Sigma-Aldrich
Molecular Formula	C ₅ H ₄ BrIN ₂	PubChem[2]
Molecular Weight	298.91 g/mol	PubChem[2]
Appearance	White to off-white solid powder	Pipzine Chemicals[1]
Melting Point	112-113 °C or 140-145 °C	Sigma-Aldrich, Pipzine Chemicals[1]

Structure

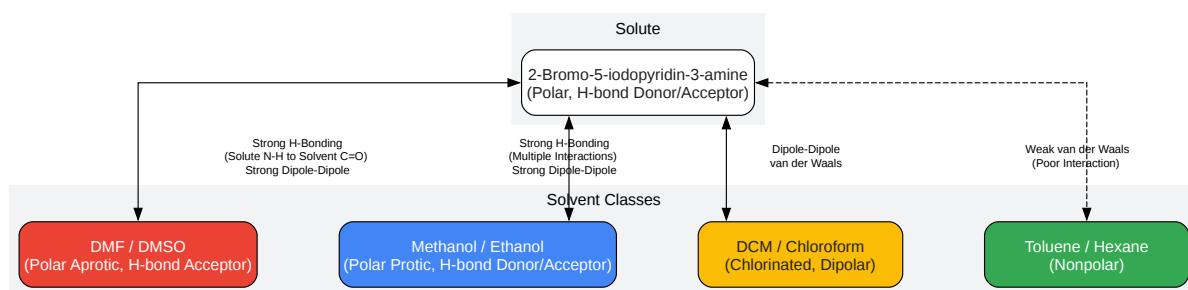
PubChem[2]

Note on CAS Numbers and Melting Point: Multiple CAS numbers and a wide melting point range are reported by suppliers. This variance in melting point often suggests that the purity of commercially available batches can differ, a factor that can influence solubility measurements.

Theoretical Principles of Solubility

The adage "like dissolves like" is our guiding principle. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

Molecular Structure Analysis


The solubility of **2-Bromo-5-iodopyridin-3-amine** is a direct result of the interplay between its three key structural features:

- The Pyridine Core: The nitrogen atom in the aromatic ring is electronegative, creating a dipole moment and making the core polar. It can also act as a hydrogen bond acceptor.
- The Amino Group (-NH₂): This is the most influential group for solubility in polar solvents. The N-H bonds are excellent hydrogen bond donors, and the lone pair on the nitrogen is a strong hydrogen bond acceptor.
- The Halogen Atoms (-Br, -I): These large, electron-rich atoms contribute significantly to the molecule's mass and polarizability. While they increase van der Waals forces, their primary effect is increasing the lipophilic character of the molecule, which favors solubility in less polar or chlorinated solvents.

The molecule is therefore polar and amphiprotic, capable of both donating and accepting hydrogen bonds. This profile suggests poor solubility in nonpolar solvents (like hexane) and favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Solvent Interactions and Predicted Behavior

The diagram below illustrates the dominant intermolecular forces expected between **2-Bromo-5-iodopyridin-3-amine** and representative organic solvent classes.

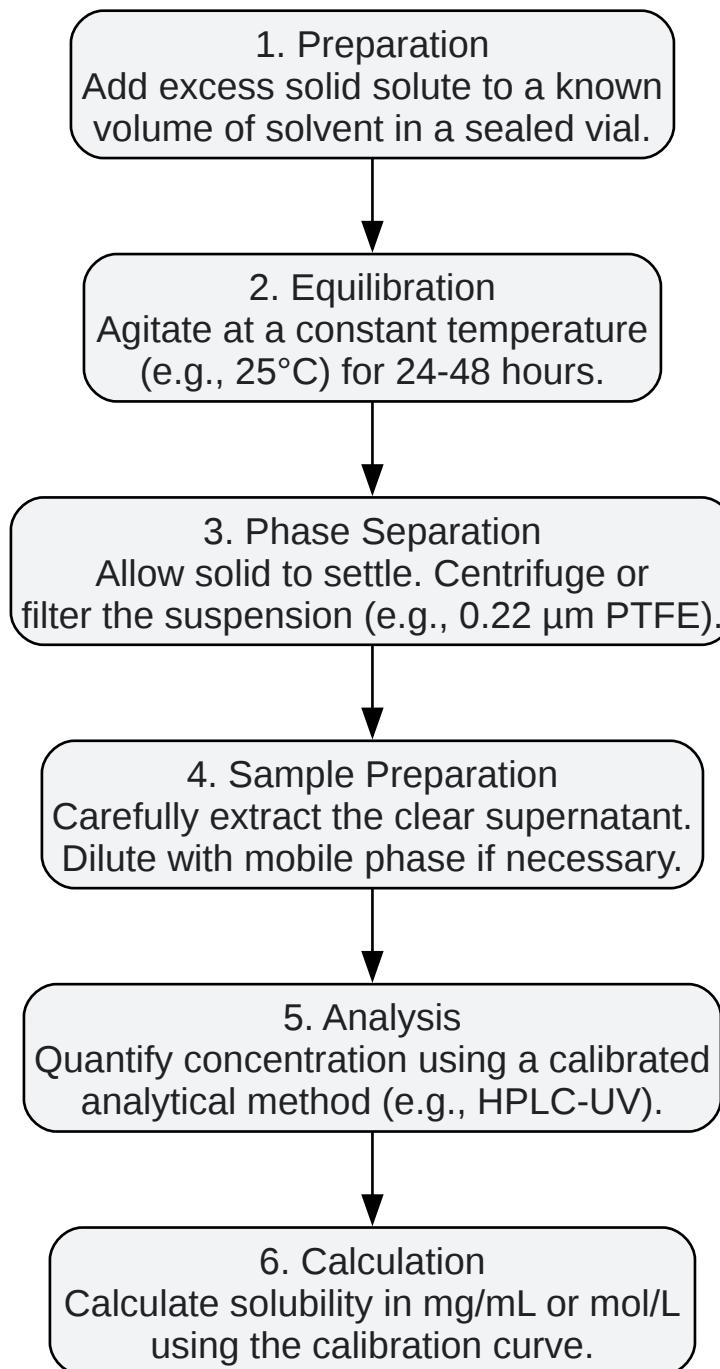
[Click to download full resolution via product page](#)

Caption: Predicted intermolecular forces governing solubility.

Expert Interpretation:

- **High Solubility Predicted:** In polar aprotic solvents like DMF and DMSO. These solvents can accept hydrogen bonds from the solute's amino group and have strong dipoles that interact well with the polar pyridine ring.
- **Good to Moderate Solubility Predicted:** In polar protic solvents like methanol and ethanol. While they can form strong hydrogen bonds, they must also solvate themselves, which can slightly temper the solute-solvent interaction compared to DMF.
- **Moderate Solubility Predicted:** In chlorinated solvents like dichloromethane (DCM). The primary interaction here is dipole-dipole. The large, polarizable halogen atoms on the solute also interact favorably with the chlorinated solvent.
- **Low to Insoluble Predicted:** In nonpolar solvents like hexane, heptane, or toluene. The lack of a significant dipole moment or hydrogen bonding ability in these solvents prevents effective solvation of the polar solute molecule.

Reported Solubility Profile


Quantitative solubility data for this specific compound is not readily available in public literature. However, qualitative information from chemical suppliers and analogous structures provide a consistent picture.

Solvent Class	Solvent	Reported Solubility	Rationale
Polar Aprotic	N,N-Dimethylformamide (DMF)	Soluble[1][4]	Strong H-bond acceptor and high polarity.
Dimethyl sulfoxide (DMSO)	Soluble[4]	Strong H-bond acceptor and high polarity.	
Chlorinated	Dichloromethane (DCM)	Soluble[1]	Favorable dipole-dipole interactions.
Polar Protic	Ethanol	Slightly Soluble[4]	H-bonding is present but may be less favorable than with aprotic solvents.
Aqueous	Water	Low Solubility[1]	The large, lipophilic bromo- and iodo- groups outweigh the polar amine and pyridine functionalities.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[5][6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Materials and Equipment:

- **2-Bromo-5-iodopyridin-3-amine** (solid)
- Selected organic solvents (analytical grade)
- Analytical balance (4-decimal place)
- 2 mL glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
- Calibrated pipettes
- Volumetric flasks
- HPLC-UV system with a suitable column (e.g., C18)

Procedure:

- Stock Solution Preparation (for Calibration):
 - Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or a mixture of acetonitrile/water). This is your primary stock.
 - Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL) by serial dilution of the stock solution with the mobile phase.
- Solubility Sample Preparation:
 - Add an excess amount of solid **2-Bromo-5-iodopyridin-3-amine** to a pre-weighed 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~5-10 mg).
 - Record the exact weight of the added solid.
 - Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.

- Securely cap the vial. Prepare samples in triplicate for each solvent.
- Equilibration:
 - Place the vials on an orbital shaker in a temperature-controlled environment (typically 25 °C).
 - Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to be certain.[6]
- Phase Separation:
 - After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.
 - Method A (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane.
 - Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant into a clean analysis vial, avoiding any disturbance of the solid pellet.
- Analysis:
 - Create a calibration curve by injecting the prepared standards into the HPLC-UV system and plotting the peak area against concentration. Ensure the curve has an R^2 value > 0.99.
 - Inject the saturated supernatant samples (diluted if necessary) into the HPLC system.
 - Record the peak area for each sample.
- Calculation:
 - Use the linear regression equation from the calibration curve ($y = mx + c$) to determine the concentration (x) of the compound in your saturated samples from their peak areas (y).

- Remember to account for any dilution factors used during sample preparation. The final result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Safety and Handling Precautions

As with any halogenated heterocyclic compound, appropriate safety measures are critical.

- Hazard Classification:** The compound is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.
- Personal Protective Equipment (PPE):** Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Handling:** Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.
- Storage:** Store containers tightly closed in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[\[1\]](#)
- Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Recommendations

2-Bromo-5-iodopyridin-3-amine is a polar molecule with poor aqueous solubility but good solubility in polar organic solvents.

- For Synthesis:** DMF, DMSO, and DCM are excellent choices as reaction solvents.
- For Purification:** A mixed-solvent system is likely required for crystallization. For example, dissolving the compound in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (an "anti-solvent" like hexane) dropwise is a standard technique to induce precipitation of the purified product.
- For Analysis:** While soluble in DMSO for stock solutions, ensure the final concentration of DMSO in aqueous mobile phases for reverse-phase HPLC is low to prevent peak distortion.

The principles and experimental protocol detailed in this guide provide a robust framework for researchers to confidently assess and utilize the solubility properties of **2-Bromo-5-iodopyridin-3-amine** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 4. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- To cite this document: BenchChem. [2-Bromo-5-iodopyridin-3-amine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1372190#2-bromo-5-iodopyridin-3-amine-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com